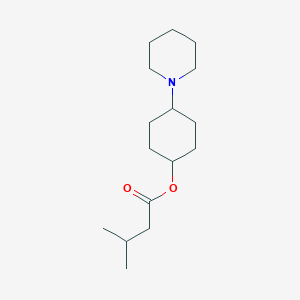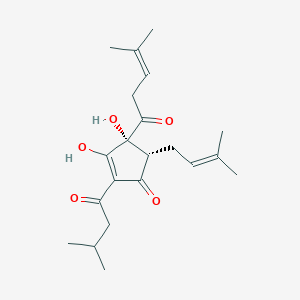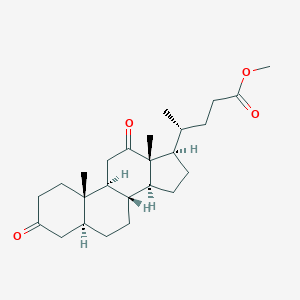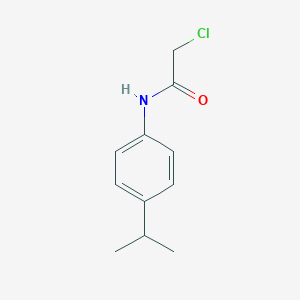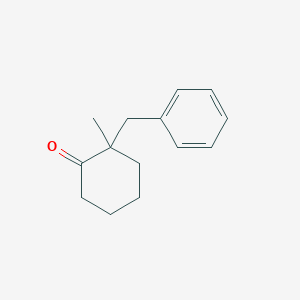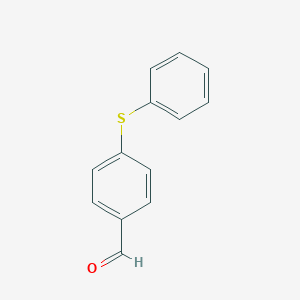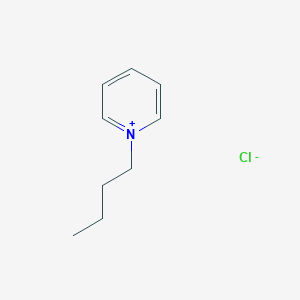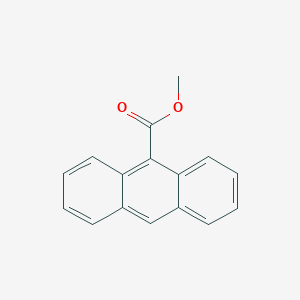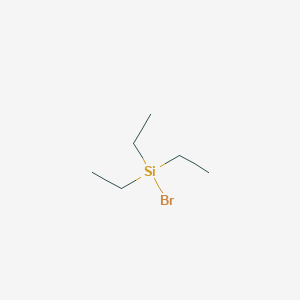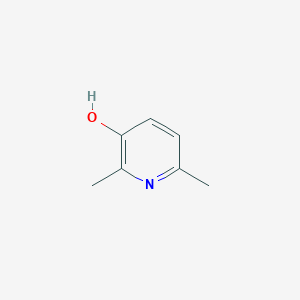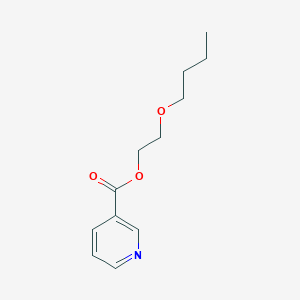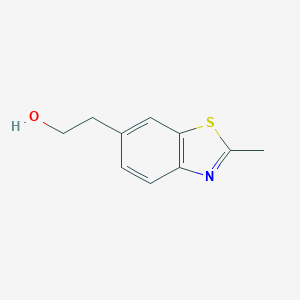![molecular formula C9H6F6 B075782 1,2,3,4,7,7-Hexafluoro-5-vinylbicyclo[2.2.1]hept-2-ene CAS No. 1482-04-8](/img/structure/B75782.png)
1,2,3,4,7,7-Hexafluoro-5-vinylbicyclo[2.2.1]hept-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,7,7-Hexafluoro-5-vinylbicyclo[2.2.1]hept-2-ene, commonly known as HFVB, is a fluorinated vinyl compound that has gained significant attention in the scientific community due to its unique properties and potential applications.
Scientific Research Applications
HFVB has shown promising applications in various scientific fields, including material science, organic chemistry, and biochemistry. In material science, HFVB has been used as a building block for the synthesis of fluorinated polymers and coatings. In organic chemistry, HFVB has been used as a reactive intermediate for the synthesis of complex organic molecules. In biochemistry, HFVB has been used as a probe for studying protein-ligand interactions.
Mechanism Of Action
The mechanism of action of HFVB is not fully understood, but it is believed to involve the formation of covalent bonds with biomolecules. HFVB is a highly reactive compound due to the presence of the vinyl group, which can undergo addition reactions with nucleophiles. This reactivity has been exploited in biochemistry to label proteins and other biomolecules with HFVB for further analysis.
Biochemical And Physiological Effects
HFVB has been shown to have minimal toxicity in vitro and in vivo. However, its effects on biochemical and physiological processes are not well characterized. Studies have shown that HFVB can form covalent adducts with proteins, which can alter their function. Additionally, HFVB has been shown to inhibit some enzymatic activities, although the mechanism of inhibition is not well understood.
Advantages And Limitations For Lab Experiments
HFVB has several advantages for use in lab experiments. It is a highly reactive compound that can be easily incorporated into complex molecules. Additionally, HFVB is a fluorinated compound, which can provide unique properties to the molecules it is incorporated into. However, HFVB has some limitations, including its reactivity, which can make it difficult to handle and store. Additionally, HFVB can form adducts with a wide range of biomolecules, which can complicate data interpretation.
Future Directions
There are several future directions for research involving HFVB. One area of interest is the development of new synthetic methods for HFVB and its derivatives. Additionally, there is interest in using HFVB as a probe for studying protein-ligand interactions and for developing new fluorinated materials. Finally, further studies are needed to understand the biochemical and physiological effects of HFVB, which could lead to new applications in medicine and biotechnology.
Synthesis Methods
The synthesis of HFVB involves the reaction of hexafluorocyclopentadiene and vinylcyclopropane in the presence of a catalyst. The reaction proceeds through a Diels-Alder cycloaddition reaction, which yields HFVB as the major product. The synthesis of HFVB is a relatively straightforward process, and the compound can be obtained in high yields.
properties
CAS RN |
1482-04-8 |
|---|---|
Product Name |
1,2,3,4,7,7-Hexafluoro-5-vinylbicyclo[2.2.1]hept-2-ene |
Molecular Formula |
C9H6F6 |
Molecular Weight |
228.13 g/mol |
IUPAC Name |
5-ethenyl-1,2,3,4,7,7-hexafluorobicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C9H6F6/c1-2-4-3-7(12)5(10)6(11)8(4,13)9(7,14)15/h2,4H,1,3H2 |
InChI Key |
JIQFYEPIIGAPMW-UHFFFAOYSA-N |
SMILES |
C=CC1CC2(C(=C(C1(C2(F)F)F)F)F)F |
Canonical SMILES |
C=CC1CC2(C(=C(C1(C2(F)F)F)F)F)F |
synonyms |
1,2,3,4,7,7-Hexafluoro-5-vinylbicyclo[2.2.1]hept-2-ene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



